molecular formula C11H20O3 B14495578 Acetic acid;nona-1,5-dien-4-ol CAS No. 64677-49-2

Acetic acid;nona-1,5-dien-4-ol

Cat. No.: B14495578
CAS No.: 64677-49-2
M. Wt: 200.27 g/mol
InChI Key: HZIZOAVWTXDVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;nona-1,5-dien-4-ol is an organic compound that features both a carboxylic acid group and a diene structure. This compound is of interest due to its unique combination of functional groups, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;nona-1,5-dien-4-ol can be achieved through various organic synthesis techniques. One common method involves the reaction of a suitable diene precursor with acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the acetic acid group to the diene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production. The specific details of industrial methods can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;nona-1,5-dien-4-ol can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The diene structure allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;nona-1,5-dien-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which acetic acid;nona-1,5-dien-4-ol exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the diene structure can engage in π-π interactions and other non-covalent interactions. These properties enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Nona-1,5-diene: A diene compound with applications in organic synthesis and polymer chemistry.

Uniqueness

Acetic acid;nona-1,5-dien-4-ol is unique due to its combination of a carboxylic acid group and a diene structure. This dual functionality allows it to participate in a broader range of chemical reactions and interactions compared to simpler compounds like acetic acid or nona-1,5-diene alone.

Properties

CAS No.

64677-49-2

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

acetic acid;nona-1,5-dien-4-ol

InChI

InChI=1S/C9H16O.C2H4O2/c1-3-5-6-8-9(10)7-4-2;1-2(3)4/h4,6,8-10H,2-3,5,7H2,1H3;1H3,(H,3,4)

InChI Key

HZIZOAVWTXDVHP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(CC=C)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.